Mebeverine Acid Glucuronide
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Overview
Description
Mebeverine Acid Glucuronide is a metabolite of Mebeverine, a myotropic antispasmodic agent primarily used to treat irritable bowel syndrome (IBS) and other gastrointestinal disorders. Mebeverine works by relaxing the smooth muscles of the gastrointestinal tract, thereby alleviating symptoms such as abdominal pain and cramps .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mebeverine Acid Glucuronide involves the glucuronidation of Mebeverine Acid. This process typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the conjugation of glucuronic acid to Mebeverine Acid .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, including temperature, pH, and substrate concentration .
Chemical Reactions Analysis
Types of Reactions: Mebeverine Acid Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized metabolites, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Mebeverine Acid Glucuronide has several scientific research applications, including:
Mechanism of Action
Mebeverine Acid Glucuronide exerts its effects through the following mechanisms:
Molecular Targets: It primarily targets the smooth muscles of the gastrointestinal tract.
Pathways Involved: It may alter contractile activity and small bowel motor activity by affecting calcium channels and muscarinic receptors .
Comparison with Similar Compounds
Morphine-6-glucuronide: A pharmacologically active glucuronide metabolite of morphine.
Paracetamol Glucuronide: A major metabolite of paracetamol formed through glucuronidation.
Uniqueness: Mebeverine Acid Glucuronide is unique due to its specific role in the metabolism of Mebeverine and its selective activity on the smooth muscles of the gastrointestinal tract. Unlike other glucuronides, it does not exhibit systemic anticholinergic side effects .
Properties
Molecular Formula |
C22H33NO9 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H33NO9/c1-4-23(13(2)12-14-7-9-15(30-3)10-8-14)11-5-6-16(24)31-22-19(27)17(25)18(26)20(32-22)21(28)29/h7-10,13,17-20,22,25-27H,4-6,11-12H2,1-3H3,(H,28,29)/t13?,17-,18-,19+,20-,22+/m0/s1 |
InChI Key |
FARFEAMEIJRRRN-WDXLFLMVSA-N |
Isomeric SMILES |
CCN(CCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C(C)CC2=CC=C(C=C2)OC |
Canonical SMILES |
CCN(CCCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C(C)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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